molecular formula C14H14BrN3 B2483205 Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)- CAS No. 185208-79-1

Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-

Cat. No. B2483205
CAS RN: 185208-79-1
M. Wt: 304.191
InChI Key: INFICYWFFJLQLQ-UHFFFAOYSA-N
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Description

“Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-” is a complex organic compound. It is related to Benzamidine, which is an organic compound with the formula C6H5C(NH)NH2 . It is the simplest aryl amidine . The compound is a white solid that is slightly soluble in water . It is usually handled as the hydrochloride salt, a white, water-soluble solid .


Molecular Structure Analysis

Benzamidine has one short C=NH bond and one longer C-NH2 bond, which are respectively 129 and 135 pm in length . The triangular diamine group gives it a distinctive shape which shows up in difference density maps . The specific molecular structure of “Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-” would likely have additional elements due to the presence of bromine and the pyridinyl group.


Chemical Reactions Analysis

Benzamidine is a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . It is often used as a ligand in protein crystallography to prevent proteases from degrading a protein of interest . The benzamidine moiety is also found in some pharmaceuticals, such as dabigatran . The specific chemical reactions involving “Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-” are not specified in the sources retrieved.


Physical And Chemical Properties Analysis

Benzamidine is a white solid with a density of 1.22 g/cm3 . It has a melting point of 64–66 °C . The compound’s molar mass is 120.155 g·mol−1 . The specific physical and chemical properties of “Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-” are not specified in the sources retrieved.

Mechanism of Action

Benzamidine works by reversibly competitively inhibiting trypsin, trypsin-like enzymes, and serine proteases . This means it binds to the active site of these enzymes, preventing them from interacting with their substrates and thus inhibiting their activity . The mechanism of action for “Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-” is not specified in the sources retrieved.

Safety and Hazards

While specific safety and hazard information for “Benzamidine,n-(5-bromo-4,6-dimethyl-2-pyridinyl)-” is not available, it’s important to handle all chemicals with care. For example, 4-Bromo-N,N-dimethylaniline, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N'-(5-bromo-4,6-dimethylpyridin-2-yl)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3/c1-9-8-12(17-10(2)13(9)15)18-14(16)11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFICYWFFJLQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)N=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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